molecular formula C13H25N3O B14143301 1,3-Dicyclohexyl-2-hydroxyguanidine CAS No. 34147-57-4

1,3-Dicyclohexyl-2-hydroxyguanidine

Cat. No.: B14143301
CAS No.: 34147-57-4
M. Wt: 239.36 g/mol
InChI Key: JVYVFTIZPYYVRS-UHFFFAOYSA-N
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Description

1,3-Dicyclohexyl-2-hydroxyguanidine is a guanidine derivative characterized by two cyclohexyl substituents at the N1 and N3 positions and a hydroxyl group at the C2 position.

Properties

CAS No.

34147-57-4

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

1,2-dicyclohexyl-3-hydroxyguanidine

InChI

InChI=1S/C13H25N3O/c17-16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12,17H,1-10H2,(H2,14,15,16)

InChI Key

JVYVFTIZPYYVRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclohexyl-2-hydroxyguanidine typically involves the reaction of cyclohexylamine with cyanamide, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with cyanamide in the presence of a suitable catalyst.

    Hydrolysis: The intermediate product is then hydrolyzed to form 1,3-Dicyclohexyl-2-hydroxyguanidine.

Industrial Production Methods

In industrial settings, the production of 1,3-Dicyclohexyl-2-hydroxyguanidine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclohexyl-2-hydroxyguanidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of 1,3-Dicyclohexyl-2-hydroxyguanidine.

    Reduction: Amine derivatives.

    Substitution: Various substituted guanidine compounds.

Scientific Research Applications

1,3-Dicyclohexyl-2-hydroxyguanidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dicyclohexyl-2-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and guanidine moiety play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,3-Diphenylguanidine

Key differences include:

  • Substituent Effects: The cyclohexyl groups in 1,3-dicyclohexyl-2-hydroxyguanidine are aliphatic and bulkier than the aromatic phenyl groups in 1,3-diphenylguanidine.
  • Hydrogen Bonding : The hydroxyl group in the target compound introduces hydrogen-bonding capability, which is absent in 1,3-diphenylguanidine. This may enhance interactions with polar substrates or biological targets.
  • Applications: 1,3-Diphenylguanidine is used industrially as a filler and process regulator . The cyclohexyl analog’s increased hydrophobicity might make it more suitable for applications requiring compatibility with nonpolar matrices.

Other Guanidine Derivatives

However, 1,3-dicyclohexyl-2-hydroxyguanidine’s unique substituents distinguish it from these biologically active analogs, which prioritize charged or hydrophilic groups for solubility and target binding.

Data Tables

Table 1: Structural and Functional Comparison

Property 1,3-Dicyclohexyl-2-hydroxyguanidine 1,3-Diphenylguanidine
Substituents (N1/N3) Cyclohexyl Phenyl
Functional Group (C2) Hydroxyl Hydrogen
Molecular Weight* ~265.4 g/mol (estimated) ~211.3 g/mol
Lipophilicity (LogP) Higher (predicted) Moderate
Key Applications Hypothesized: Polymer additives Fillers, process regulators

*Molecular weight calculated based on structural formulas.

Research Findings and Hypotheses

  • Solubility : The cyclohexyl groups likely reduce aqueous solubility compared to phenyl-substituted analogs, as seen in other aliphatic vs. aromatic systems (e.g., cyclohexane vs. benzene solubility profiles).
  • Thermal Stability : Increased steric bulk may enhance thermal stability, a property critical for industrial applications like polymer processing.
  • Biological Activity : The hydroxyl group could enable interactions with enzymes or receptors, though toxicity data are absent in the provided evidence.

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